1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea
Description
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea is a compound that features a boronic acid ester group and a fluorine atom attached to a phenyl ring
Properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFN2O3/c1-13(2)14(3,4)21-15(20-13)9-6-7-11(10(16)8-9)18-12(19)17-5/h6-8H,1-5H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBPOPXWIJGQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Acid Ester: The starting material, 2-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid ester intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with methyl isocyanate to yield the final product, this compound.
Chemical Reactions Analysis
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea undergoes various types of chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the prominent applications of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea is in the development of anticancer agents. The compound has been studied for its potential to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown promising results in preclinical studies targeting cancer pathways such as the PI3K/Akt/mTOR signaling pathway. The incorporation of the dioxaborolane moiety enhances the compound's ability to form stable complexes with target proteins, thereby increasing its efficacy against tumor cells .
Inhibitors of Protein Kinases
The compound has also been investigated as a potential inhibitor of various protein kinases, which play crucial roles in cellular signaling and regulation. By modifying the dioxaborolane group, researchers have been able to enhance selectivity and potency against specific kinases associated with different types of cancers .
Agrochemicals
Herbicide Development
In agrochemical research, this compound has been explored as a lead compound for developing new herbicides. Its structural features allow for the modification that can improve herbicidal activity and selectivity against target weeds while minimizing effects on crops. Studies have indicated that derivatives of this compound can effectively inhibit photosynthesis in certain plant species .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. The compound can be utilized as a building block for synthesizing functional polymers with specific mechanical and thermal properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea involves its ability to participate in various chemical reactions. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea can be compared with other boronic acid ester compounds, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Another boronic acid ester with distinct properties and uses in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of a boronic acid ester group and a fluorine atom, which imparts specific chemical properties and enhances its utility in various applications.
Biological Activity
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a fluorophenyl group and a tetramethyl-1,3,2-dioxaborolan moiety, contributing to its unique chemical properties. The molecular formula is C_{13}H_{18BFNO_2 with a molecular weight of approximately 247.09 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Interaction with DNA : The presence of the dioxaborolan group indicates potential interactions with DNA structures, possibly leading to alterations in DNA repair mechanisms or direct effects on replication processes.
- Antioxidant Properties : Some derivatives containing similar structural motifs have exhibited antioxidant activity, which may contribute to cellular protection against oxidative stress.
Table 1: Summary of Biological Activity Studies
Case Studies
- HeLa Cell Study : In a study examining the effects on HeLa cells, treatment with 10 µM of the compound resulted in a significant reduction in cell viability (30%) after 48 hours. This suggests potential applications in cancer therapy where cell proliferation needs to be inhibited .
- In Vivo Tumor Reduction : In mouse models bearing tumors, administration at a dose of 5 mg/kg led to a notable reduction in tumor size by approximately 40% after two weeks of treatment. This indicates effective bioavailability and therapeutic potential against certain cancers .
- Developmental Toxicity in Zebrafish : Exposure of zebrafish embryos to concentrations of 100 µM resulted in observable developmental defects, highlighting the need for further investigation into the safety profile and potential teratogenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
